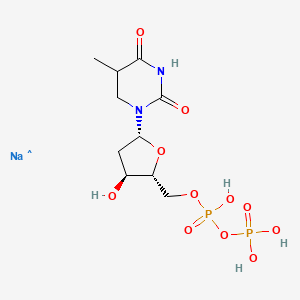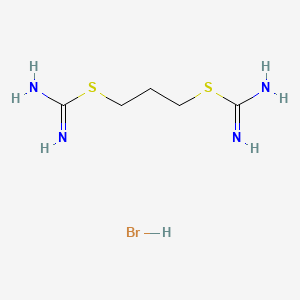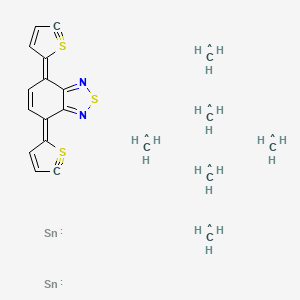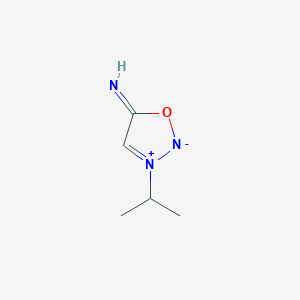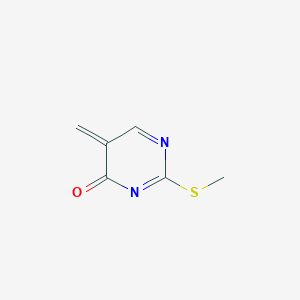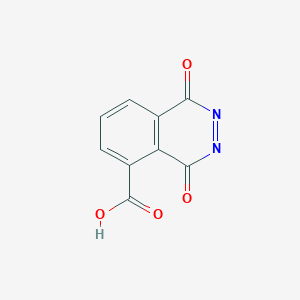
1,4-Dioxophthalazine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxophthalazine-5-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phthalazine ring system with two oxo groups at positions 1 and 4, and a carboxylic acid group at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxophthalazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phthalic anhydride with hydrazine to form phthalazine, followed by oxidation to introduce the oxo groups. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the cyclization and oxidation processes efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxophthalazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of additional oxo or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
1,4-Dioxophthalazine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxophthalazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalic Acid: Similar in structure but lacks the oxo groups and the phthalazine ring system.
Phthalazine: Lacks the carboxylic acid group and oxo groups.
1,4-Dioxophthalazine: Similar but without the carboxylic acid group.
Uniqueness
1,4-Dioxophthalazine-5-carboxylic acid is unique due to the combination of the phthalazine ring system, oxo groups, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H4N2O4 |
|---|---|
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
1,4-dioxophthalazine-5-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-4-2-1-3-5(9(14)15)6(4)8(13)11-10-7/h1-3H,(H,14,15) |
Clé InChI |
PFEWJWGTOSGGIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)C(=O)N=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348701.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)
![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
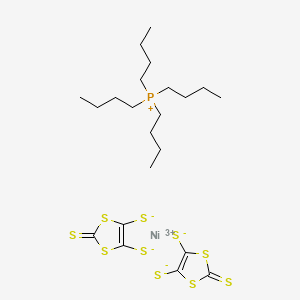
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
![4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
